molecular formula C29H30N2O3S B11447690 N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide

N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B11447690
M. Wt: 486.6 g/mol
InChI Key: ASGZXIDVJCVWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” is a complex organic compound that features multiple functional groups, including furan, thiophene, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Synthesis of the 1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl group: This step involves the formation of an amide bond between the 4-methylphenyl and 4-(propan-2-yl)phenyl groups, followed by oxidation to introduce the oxo group.

    Coupling of the furan-2-ylmethyl and 1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl groups: This step involves the formation of an amide bond between the two groups.

    Introduction of the thiophen-2-yl group: This can be achieved through a substitution reaction with a suitable thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

“N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted furan and thiophene derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs for various diseases.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-2-(thiophen-2-yl)acetamide: is similar to other compounds with furan, thiophene, and acetamide groups.

    This compound: is unique due to its specific combination of functional groups and the potential for diverse applications.

Uniqueness

  • The unique combination of furan, thiophene, and acetamide groups provides a versatile platform for various chemical reactions and applications.
  • The presence of multiple functional groups allows for complex interactions with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H30N2O3S/c1-20(2)22-12-14-24(15-13-22)30-29(33)28(23-10-8-21(3)9-11-23)31(19-25-6-4-16-34-25)27(32)18-26-7-5-17-35-26/h4-17,20,28H,18-19H2,1-3H3,(H,30,33)

InChI Key

ASGZXIDVJCVWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(CC3=CC=CO3)C(=O)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.